WS-12
WS-12
Potent, selective TRPM8 agonist (EC50 = 193 nM). Increases intracellular Ca2+ concentration. Reduces epidermal proliferation associated with barrier disruption. Shows cooling effects in vivo.
WS-12 is an agonist of transient receptor potential melastatin 8 (TRPM8). It induces currents in Xenopus oocytes expressing mouse TRPM8 (EC50 = 12 µM) and is selective for TRPM8 over transient receptor potential vanilloid 1-4 (TRPV1-4) and transient receptor potential ankyrin 1 (TRPA1) at 1 mM. WS-12 (6 nmol, i.c.v.) reduces nocifensive behavior induced by capsaicin in wild-type, but not Trpm8-/-, mice. It induces analgesia in the hot plate test, an effect that can be reversed by the opioid receptor antagonist naloxone, in mice.
WS-12 is a potent TRPM8 agonist that acts as a cooling agent (EC50 = 193 nM). WS-12 robustly activated TRPM8 in low micromolar concentrations (EC50 12+/-5 microM) thereby displaying a higher potency and efficacy compared to menthol (EC50 196+/-22 microM). The selectivity profile of WS-12, its several-fold higher potency and around two-fold increase in efficacy compared to menthol warrants its potential utility for therapy in chronic neuropathic pain states and as a diagnostic probe in prostate cancer.
WS-12 is an agonist of transient receptor potential melastatin 8 (TRPM8). It induces currents in Xenopus oocytes expressing mouse TRPM8 (EC50 = 12 µM) and is selective for TRPM8 over transient receptor potential vanilloid 1-4 (TRPV1-4) and transient receptor potential ankyrin 1 (TRPA1) at 1 mM. WS-12 (6 nmol, i.c.v.) reduces nocifensive behavior induced by capsaicin in wild-type, but not Trpm8-/-, mice. It induces analgesia in the hot plate test, an effect that can be reversed by the opioid receptor antagonist naloxone, in mice.
WS-12 is a potent TRPM8 agonist that acts as a cooling agent (EC50 = 193 nM). WS-12 robustly activated TRPM8 in low micromolar concentrations (EC50 12+/-5 microM) thereby displaying a higher potency and efficacy compared to menthol (EC50 196+/-22 microM). The selectivity profile of WS-12, its several-fold higher potency and around two-fold increase in efficacy compared to menthol warrants its potential utility for therapy in chronic neuropathic pain states and as a diagnostic probe in prostate cancer.
Brand Name:
Vulcanchem
CAS No.:
68489-09-8
VCID:
VC0547222
InChI:
InChI=1S/C18H27NO2/c1-12(2)16-10-5-13(3)11-17(16)18(20)19-14-6-8-15(21-4)9-7-14/h6-9,12-13,16-17H,5,10-11H2,1-4H3,(H,19,20)/t13-,16+,17-/m1/s1
SMILES:
CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C
Molecular Formula:
C18H27NO2
Molecular Weight:
289.4 g/mol
WS-12
CAS No.: 68489-09-8
Cat. No.: VC0547222
Molecular Formula: C18H27NO2
Molecular Weight: 289.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, selective TRPM8 agonist (EC50 = 193 nM). Increases intracellular Ca2+ concentration. Reduces epidermal proliferation associated with barrier disruption. Shows cooling effects in vivo. WS-12 is an agonist of transient receptor potential melastatin 8 (TRPM8). It induces currents in Xenopus oocytes expressing mouse TRPM8 (EC50 = 12 µM) and is selective for TRPM8 over transient receptor potential vanilloid 1-4 (TRPV1-4) and transient receptor potential ankyrin 1 (TRPA1) at 1 mM. WS-12 (6 nmol, i.c.v.) reduces nocifensive behavior induced by capsaicin in wild-type, but not Trpm8-/-, mice. It induces analgesia in the hot plate test, an effect that can be reversed by the opioid receptor antagonist naloxone, in mice. WS-12 is a potent TRPM8 agonist that acts as a cooling agent (EC50 = 193 nM). WS-12 robustly activated TRPM8 in low micromolar concentrations (EC50 12+/-5 microM) thereby displaying a higher potency and efficacy compared to menthol (EC50 196+/-22 microM). The selectivity profile of WS-12, its several-fold higher potency and around two-fold increase in efficacy compared to menthol warrants its potential utility for therapy in chronic neuropathic pain states and as a diagnostic probe in prostate cancer. |
|---|---|
| CAS No. | 68489-09-8 |
| Molecular Formula | C18H27NO2 |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C18H27NO2/c1-12(2)16-10-5-13(3)11-17(16)18(20)19-14-6-8-15(21-4)9-7-14/h6-9,12-13,16-17H,5,10-11H2,1-4H3,(H,19,20)/t13-,16+,17-/m1/s1 |
| Standard InChI Key | HNSGVPAAXJJOPQ-XOKHGSTOSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C |
| SMILES | CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C |
| Canonical SMILES | CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C |
| Appearance | Solid powder |
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